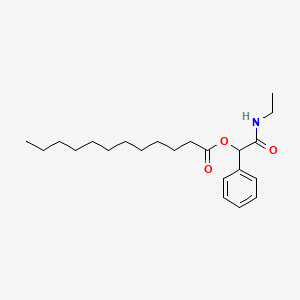
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is a synthetic compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a dodecanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-(ethylamino)-2-oxo-1-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active components. The ethylamino group may interact with biological receptors, modulating their activity and resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)-2-oxo-1-phenylethyl dodecanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl hexanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl octanoate
Uniqueness
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecanoate ester group provides a longer carbon chain, influencing its solubility and interaction with biological membranes compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
89881-09-4 |
|---|---|
Molekularformel |
C22H35NO3 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
[2-(ethylamino)-2-oxo-1-phenylethyl] dodecanoate |
InChI |
InChI=1S/C22H35NO3/c1-3-5-6-7-8-9-10-11-15-18-20(24)26-21(22(25)23-4-2)19-16-13-12-14-17-19/h12-14,16-17,21H,3-11,15,18H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
HUDIZVUDFYIVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C1=CC=CC=C1)C(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


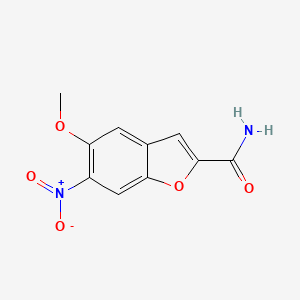
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
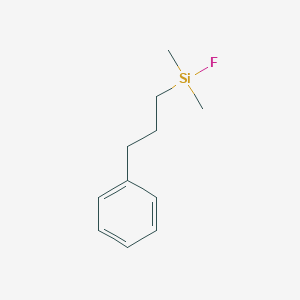
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
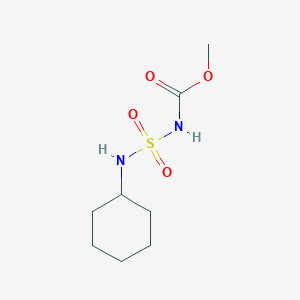
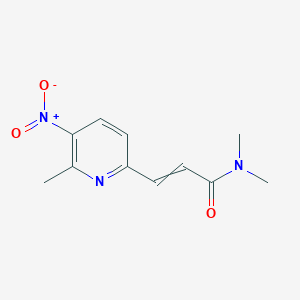
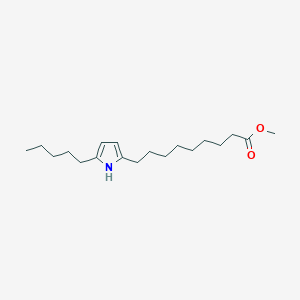
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
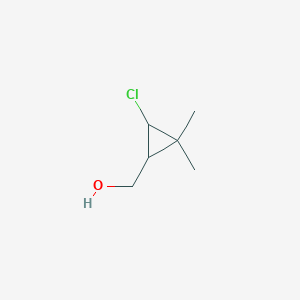
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
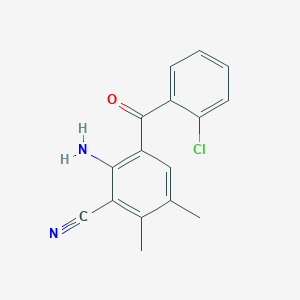
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
